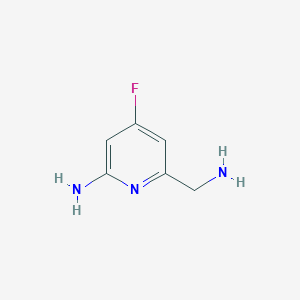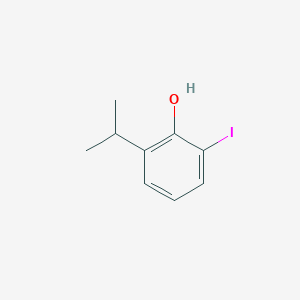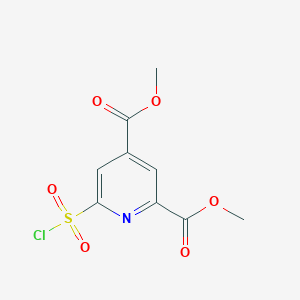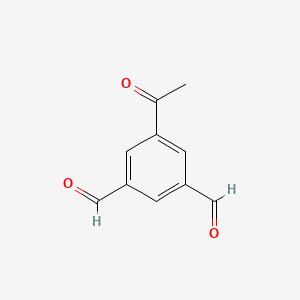
5-Acetylisophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetylisophthalaldehyde is an organic compound with the molecular formula C10H8O3 and a molar mass of 176.17 g/mol It is a derivative of isophthalaldehyde, characterized by the presence of an acetyl group at the 5-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisophthalaldehyde typically involves the formylation of acetyl-substituted benzene derivatives. One common method is the Vilsmeier-Haack reaction, where the acetyl-substituted benzene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled temperature conditions to yield the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Acetylisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products:
Oxidation: 5-Acetylisophthalic acid.
Reduction: 5-Acetylisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Acetylisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophiles, such as amines, leading to the formation of Schiff bases. These interactions can modulate biological pathways and enzyme activities. Additionally, the acetyl group can undergo metabolic transformations, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Isophthalaldehyde: A parent compound with two formyl groups at the 1,3-positions of the benzene ring.
Phthalaldehyde: An isomer with formyl groups at the 1,2-positions of the benzene ring.
Terephthalaldehyde: An isomer with formyl groups at the 1,4-positions of the benzene ring.
Uniqueness: 5-Acetylisophthalaldehyde is unique due to the presence of both an acetyl group and aldehyde groups on the benzene ring. This combination allows for versatile chemical reactivity and the formation of complex structures, making it valuable in synthetic chemistry and material science .
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-acetylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H8O3/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-6H,1H3 |
InChI Key |
FAMUSIDKLNIHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


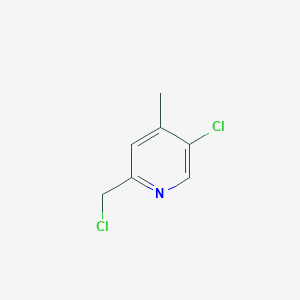
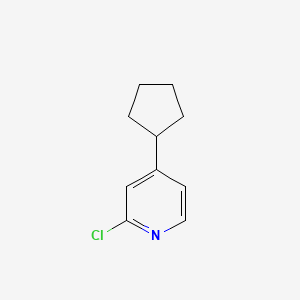
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)
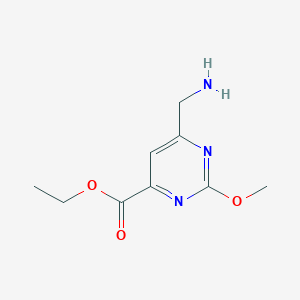
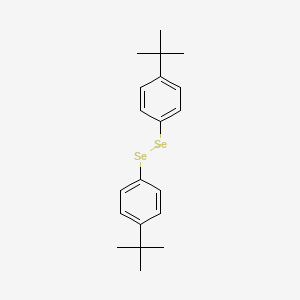
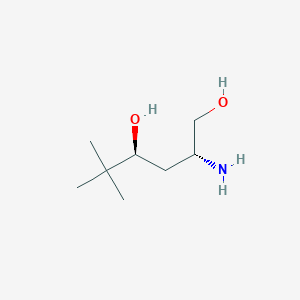
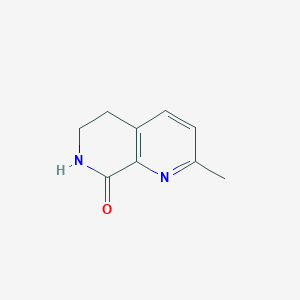

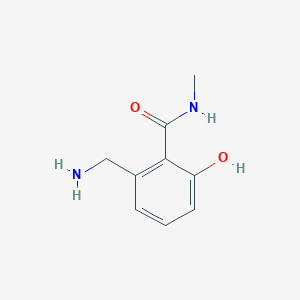

![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)
